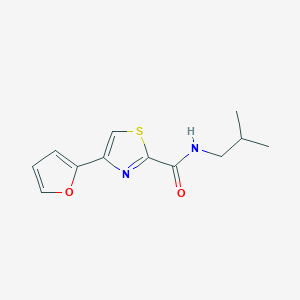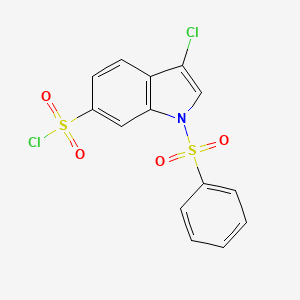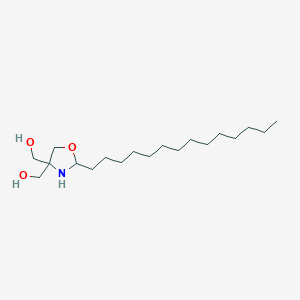![molecular formula C15H12OS B12613480 4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde CAS No. 918340-95-1](/img/structure/B12613480.png)
4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde is an organic compound with the molecular formula C15H12OS It is characterized by the presence of a benzaldehyde group substituted with a phenylsulfanyl group and an ethenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde typically involves the reaction of 4-(phenylsulfanyl)benzaldehyde with appropriate reagents to introduce the ethenyl group. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: 4-[2-(Phenylsulfanyl)ethenyl]benzoic acid.
Reduction: 4-[2-(Phenylsulfanyl)ethenyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can influence the compound’s reactivity and binding affinity, while the ethenyl linkage may affect its overall conformation and stability.
類似化合物との比較
Similar Compounds
4-(Phenylsulfanyl)benzaldehyde: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.
4-[2-(Phenylsulfanyl)ethyl]benzaldehyde: Contains an ethyl instead of an ethenyl linkage, affecting its chemical properties and reactivity.
Uniqueness
4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde is unique due to the presence of both the phenylsulfanyl and ethenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
918340-95-1 |
|---|---|
分子式 |
C15H12OS |
分子量 |
240.3 g/mol |
IUPAC名 |
4-(2-phenylsulfanylethenyl)benzaldehyde |
InChI |
InChI=1S/C15H12OS/c16-12-14-8-6-13(7-9-14)10-11-17-15-4-2-1-3-5-15/h1-12H |
InChIキー |
MTARDONFMLDNKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC=CC2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid](/img/structure/B12613429.png)
![6-[5-(3-Bromophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12613435.png)

![Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B12613445.png)
![Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate](/img/structure/B12613468.png)
![N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide](/img/structure/B12613469.png)



![1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12613484.png)
![N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B12613495.png)
